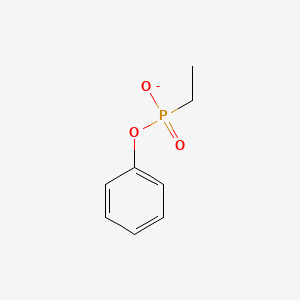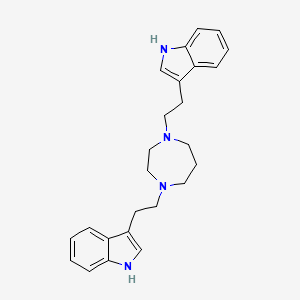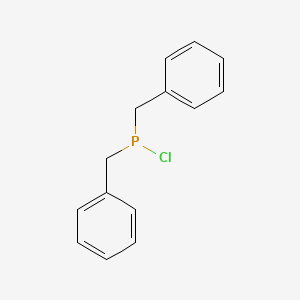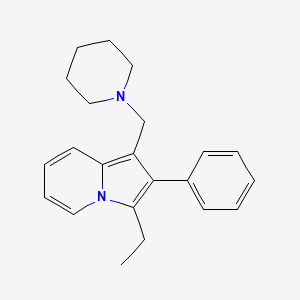
3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine is a complex organic compound belonging to the indolizine family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-phenylacetonitrile with ethyl bromide in the presence of a base to form 3-ethyl-2-phenylacetonitrile. This intermediate is then subjected to cyclization with piperidine under acidic conditions to yield the desired indolizine compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, hydroxyl derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane of microbes, leading to their death .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylindolizine: Lacks the ethyl and piperidinylmethyl groups, resulting in different chemical and biological properties.
3-Methyl-2-phenylindolizine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
1-(Piperidin-1-ylmethyl)indolizine: Lacks the ethyl and phenyl groups, affecting its overall properties and uses.
Uniqueness
3-Ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the piperidinylmethyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
14150-45-9 |
|---|---|
Fórmula molecular |
C22H26N2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
3-ethyl-2-phenyl-1-(piperidin-1-ylmethyl)indolizine |
InChI |
InChI=1S/C22H26N2/c1-2-20-22(18-11-5-3-6-12-18)19(17-23-14-8-4-9-15-23)21-13-7-10-16-24(20)21/h3,5-7,10-13,16H,2,4,8-9,14-15,17H2,1H3 |
Clave InChI |
YEQQGSBQMJDKAE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C2N1C=CC=C2)CN3CCCCC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


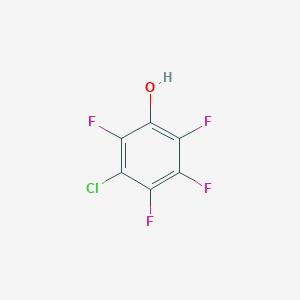
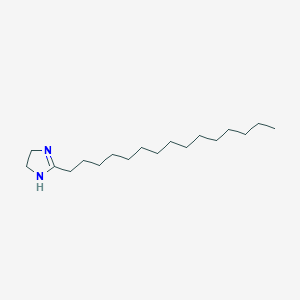
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
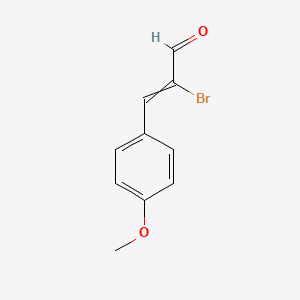

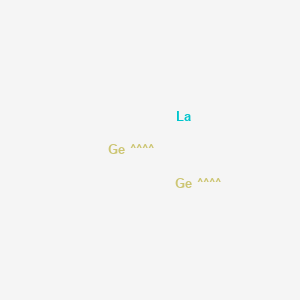
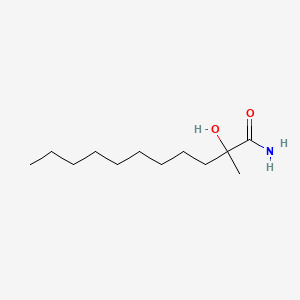
![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)

